Tert-butyl (2R,3aS,6aS)-2-methyl-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[2,3-c]pyrrole-5-carboxylate
Overview
Description
Tert-butyl (2R,3aS,6aS)-2-methyl-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[2,3-c]pyrrole-5-carboxylate is a compound of interest in various fields of scientific research. Its complex structure and reactivity make it a valuable compound for studying mechanisms in organic chemistry, biological systems, and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2R,3aS,6aS)-2-methyl-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[2,3-c]pyrrole-5-carboxylate generally involves multiple steps. Key starting materials and intermediates are used, and careful control of stereochemistry is crucial:
Initial Cyclization: : The starting materials undergo cyclization to form a hexahydro-1H-pyrrolo[2,3-c]pyrrole framework.
Introduction of Methyl and Tert-butyl Groups: : Methyl and tert-butyl groups are introduced to specific positions on the pyrrole ring using alkylation reactions.
Final Esterification: : The carboxylic acid group is esterified with tert-butanol under acidic or basic conditions to yield the final compound.
Industrial Production Methods
The industrial production of this compound may follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalysts, is essential for maximizing yield and purity. High-performance liquid chromatography (HPLC) is commonly used to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, typically at the methyl group or nitrogen atoms.
Reduction: : Reduction reactions can occur at the carboxylate ester, converting it to alcohol derivatives.
Substitution: : Various substitution reactions can be performed on the pyrrole ring or at the tert-butyl ester group.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, chromic acid.
Reducing Agents: : Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: : Halogens, amines, and other nucleophiles.
Major Products Formed
The products formed depend on the type of reaction. For example:
Oxidation: : Formation of ketones, aldehydes, or carboxylic acids.
Reduction: : Formation of alcohols.
Substitution: : Various substituted derivatives of the pyrrole ring.
Scientific Research Applications
Chemistry
The compound is used to study reaction mechanisms, stereochemistry, and synthetic methodologies. Its complex structure allows for various functional group modifications, making it a versatile tool in organic synthesis.
Biology
In biological research, the compound is investigated for its potential interactions with enzymes and receptors. Its structural features allow it to serve as a scaffold for designing biologically active molecules.
Medicine
Preliminary studies suggest potential therapeutic applications, including antiviral, anticancer, and antibacterial properties. further research is needed to fully understand its medicinal potential.
Industry
In the industrial sector, the compound may be used in the development of novel materials, catalysts, and chemical processes. Its reactivity and functional groups make it suitable for various industrial applications.
Mechanism of Action
The mechanism by which tert-butyl (2R,3aS,6aS)-2-methyl-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[2,3-c]pyrrole-5-carboxylate exerts its effects depends on its interactions with molecular targets. These may include enzymes, receptors, and other proteins. The compound may bind to active sites, inhibit or activate enzymatic reactions, or modulate receptor activity. Detailed studies of these mechanisms are essential for understanding its biological and therapeutic properties.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl (2R,3aS,6aS)-2-methyl-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[2,3-c]pyrrole-4-carboxylate: : Differing by the position of the carboxylate group.
Tert-butyl (2R,3aS,6aS)-2-ethyl-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[2,3-c]pyrrole-5-carboxylate: : Differing by the presence of an ethyl group instead of a methyl group.
Tert-butyl (2R,3aS,6aS)-2-methyl-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,2-c]pyrrole-5-carboxylate: : Differing by the position of the nitrogen atoms in the pyrrole ring.
Uniqueness
The uniqueness of tert-butyl (2R,3aS,6aS)-2-methyl-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[2,3-c]pyrrole-5-carboxylate lies in its specific stereochemistry and functional groups
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Properties
IUPAC Name |
tert-butyl (2R,3aS,6aS)-2-methyl-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[2,3-c]pyrrole-5-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c1-8-5-9-6-14(7-10(9)13-8)11(15)16-12(2,3)4/h8-10,13H,5-7H2,1-4H3/t8-,9+,10-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWFWZDUHQMTADY-KXUCPTDWSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2CN(CC2N1)C(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@H]2CN(C[C@H]2N1)C(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2095396-42-0 | |
Record name | rac-tert-butyl (2R,3aS,6aS)-2-methyl-octahydropyrrolo[2,3-c]pyrrole-5-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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